![molecular formula C12H18N2O10 B14311327 2,4-Bis[bis(carboxymethyl)amino]butanoic acid CAS No. 110360-07-1](/img/structure/B14311327.png)
2,4-Bis[bis(carboxymethyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis[bis(carboxymethyl)amino]butanoic acid is a chemical compound with the molecular formula C12H20N2O8 It is known for its unique structure, which includes two bis(carboxymethyl)amino groups attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis[bis(carboxymethyl)amino]butanoic acid typically involves the reaction of butanoic acid derivatives with bis(carboxymethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful addition of reagents, continuous monitoring of reaction conditions, and purification steps to isolate the final product. The use of advanced analytical techniques ensures the purity and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis[bis(carboxymethyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2,4-Bis[bis(carboxymethyl)amino]butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery and treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Bis[bis(carboxymethyl)amino]butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of enzymes or modulating receptor functions. These interactions can affect various biochemical pathways, leading to specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(carboxymethyl)amino]butanoic acid
- 4-[Bis(carboxymethyl)amino]butanoic acid
- 2,2-Bis(hydroxymethyl)butanoic acid
Uniqueness
2,4-Bis[bis(carboxymethyl)amino]butanoic acid is unique due to its specific structure, which allows for multiple functional group interactions. This makes it a versatile compound with diverse applications in different fields of research.
Propiedades
Número CAS |
110360-07-1 |
|---|---|
Fórmula molecular |
C12H18N2O10 |
Peso molecular |
350.28 g/mol |
Nombre IUPAC |
2,4-bis[bis(carboxymethyl)amino]butanoic acid |
InChI |
InChI=1S/C12H18N2O10/c15-8(16)3-13(4-9(17)18)2-1-7(12(23)24)14(5-10(19)20)6-11(21)22/h7H,1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
Clave InChI |
WWDUIVUSMGWGLO-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CC(=O)O)CC(=O)O)C(C(=O)O)N(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



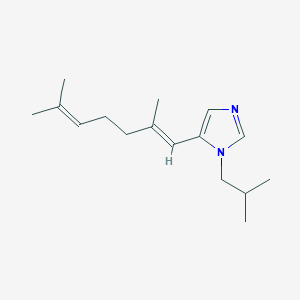
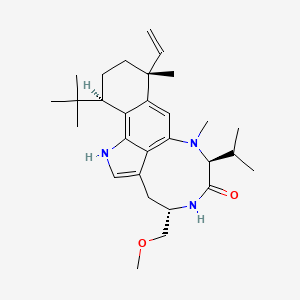
![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)

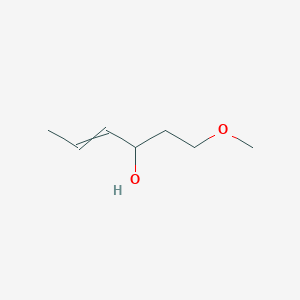
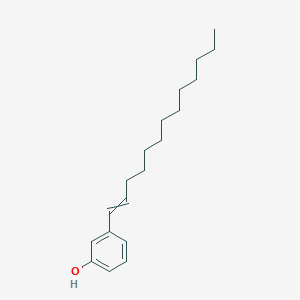
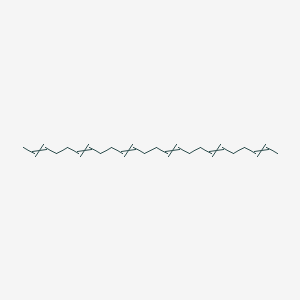
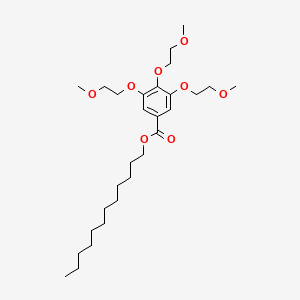

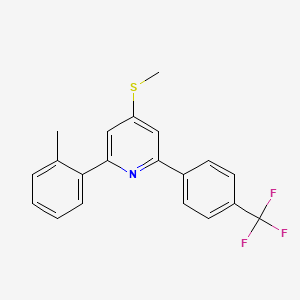


![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
